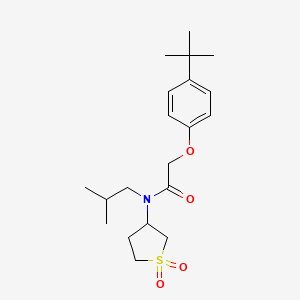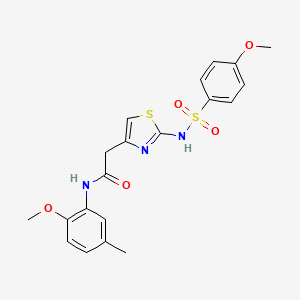![molecular formula C15H11ClN4O2S B2791921 N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896333-24-7](/img/structure/B2791921.png)
N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, also known as CPOT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is not fully understood, but it is believed to involve the inhibition of enzymes through binding to the active site. N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a sulfhydryl-containing compound, and it is thought to form a covalent bond with the thiol group of the enzyme, thereby inhibiting its activity. N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide has also been found to interact with DNA, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, leading to an increase in the levels of acetylcholine and monoamines in the brain. This can result in improved cognitive function and mood. N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide has also been found to induce apoptosis in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined using standard analytical techniques. N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide has some limitations. It is a relatively new compound, and its full range of activities and side effects are not yet fully understood. Further research is needed to fully characterize its activities and determine its potential side effects.
Orientations Futures
There are several future directions for the research on N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide. One potential application is in the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and depression. N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide has been found to exhibit potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are involved in these diseases. Another potential application is in the development of anticancer drugs. N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide has been found to induce apoptosis in cancer cells, and further research is needed to determine its potential as an anticancer agent. Finally, N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide could be used as a tool for the study of enzyme inhibition and DNA interactions. Further research is needed to fully characterize the activities of N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide and determine its potential applications.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide involves a multi-step process that begins with the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenyl-3-hydrazino-1-pentanone. This intermediate is then reacted with 2-mercaptoacetic acid to form N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide. The reaction is carried out under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in several diseases such as Alzheimer's disease, Parkinson's disease, and depression. N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-10-4-6-11(7-5-10)17-13(21)9-23-14-18-12-3-1-2-8-20(12)15(22)19-14/h1-8H,9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDALQOUPZBCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![exo-9-Boc-3-hydroxy-9-azabicyclo[3.3.1]nonane](/img/structure/B2791839.png)
![4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2791843.png)
![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2791844.png)

![N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide](/img/structure/B2791846.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2791847.png)

![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2791851.png)

![(1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester](/img/structure/B2791856.png)


![2-chloro-1-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2791861.png)